molecular formula C8H10ClO3P B4942091 [Chloromethyl(methoxy)phosphoryl]oxybenzene

[Chloromethyl(methoxy)phosphoryl]oxybenzene

Cat. No.: B4942091
M. Wt: 220.59 g/mol
InChI Key: SLQUNKPBZFYTAD-UHFFFAOYSA-N
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Description

[Chloromethyl(methoxy)phosphoryl]oxybenzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a phosphoryl group attached to a benzene ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Chloromethyl(methoxy)phosphoryl]oxybenzene typically involves the reaction of chloromethyl methyl ether with a phosphorylating agent in the presence of a catalyst. One common method includes the use of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst to produce chloromethyl methyl ether, which is then reacted with a phosphorylating agent to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[Chloromethyl(methoxy)phosphoryl]oxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

[Chloromethyl(methoxy)phosphoryl]oxybenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antiviral and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [Chloromethyl(methoxy)phosphoryl]oxybenzene involves its ability to act as an electrophile in various chemical reactions. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination with metal ions, facilitating catalytic processes. These interactions enable the compound to exert its effects in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Chloromethyl(methoxy)phosphoryl]oxybenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[chloromethyl(methoxy)phosphoryl]oxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClO3P/c1-11-13(10,7-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQUNKPBZFYTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCl)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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